molecular formula C12H13NO7 B066308 2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid CAS No. 174097-31-5

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid

Cat. No. B066308
M. Wt: 283.23 g/mol
InChI Key: SZIGXRNNKJDSAT-UHFFFAOYSA-N
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Description

“2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid” is a chemical compound with the molecular formula C12H13NO7 and a molecular weight of 283.23 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of this compound could be related to the malonic ester synthesis, a chemical reaction where an ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The malonic ester synthesis is a synthetic procedure used to convert a compound into a carboxylic acid . This process involves five reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the resulting enol to a carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid” is represented by the formula C12H13NO7 . It belongs to the class of organic compounds known as phenylalanine and derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid” include deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the resulting enol to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid” include a molecular weight of 283.23 g/mol . The boiling point is predicted to be around 551.0 °C at 760 mmHg, and the density is predicted to be approximately 1.5 g/cm3 .

Safety And Hazards

“2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid” is classified as having acute toxicity, oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-[4-(2-amino-2-carboxyethyl)phenoxy]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO7/c13-8(10(14)15)5-6-1-3-7(4-2-6)20-9(11(16)17)12(18)19/h1-4,8-9H,5,13H2,(H,14,15)(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIGXRNNKJDSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593133
Record name [4-(2-Amino-2-carboxyethyl)phenoxy]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid

CAS RN

174097-31-5
Record name [4-(2-Amino-2-carboxyethyl)phenoxy]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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